molecular formula C13H22N4O2 B13464544 tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate

tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate

Cat. No.: B13464544
M. Wt: 266.34 g/mol
InChI Key: IJEUDWCVCDBXAI-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate: is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction to form the bicyclo[2.1.1]hexane core . The azidomethyl group can be introduced via nucleophilic substitution reactions, while the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate involves its interaction with molecular targets through its azide and carbamate groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can undergo hydrolysis to release the active amine, which can interact with various biological targets .

Comparison with Similar Compounds

  • tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
  • tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness: The unique feature of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate is the presence of the azidomethyl group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[[1-(azidomethyl)-2-bicyclo[2.1.1]hexanyl]methyl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)15-7-10-4-9-5-13(10,6-9)8-16-17-14/h9-10H,4-8H2,1-3H3,(H,15,18)

InChI Key

IJEUDWCVCDBXAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CC1(C2)CN=[N+]=[N-]

Origin of Product

United States

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